molecular formula C44H38Cl4N8 B1436798 meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride CAS No. 94343-62-1

meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride

Cat. No.: B1436798
CAS No.: 94343-62-1
M. Wt: 820.6 g/mol
InChI Key: XEQRJEQOYUDRPQ-UHFFFAOYSA-J
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Description

Meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride is a synthetic porphyrin . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . The compound is also known as 3,3’,3’‘,3’‘’- (5,10,15,20-Porphyrintetrayl)tetrakis (1-methylpyridinium) tetrachloride .


Molecular Structure Analysis

The molecular formula of this compound is C44H38Cl4N8, and its molecular weight is 820.64 . Porphyrins, including this compound, are a set of tetrapyrrolic macrocycles . This tetra-anionic porphyrin derivative possesses a positively charged pyridyl group .


Physical and Chemical Properties Analysis

Porphyrins, including this compound, have multiple roles in living and nonliving systems because of their exceptional tunable chemical and physical properties . They are interesting macrocyclic compounds that could be modified in a number of ways . The structural diversity of porphyrinoids makes them a unique choice for functional devices exhibiting photo- and electrochemical properties .

Scientific Research Applications

Enhanced Antitumor Activity through Encapsulation in Nanoparticles

meso-Tetra(N-methyl-4-pyridyl) porphine tetra tosylate (TMP) demonstrates significant potential in photodynamic therapy (PDT) for cancer treatment. Its efficacy is enhanced when encapsulated in chitosan/alginate nanoparticles, which are targeted to tumor cells using antibodies. This method improves the drug's cellular uptake and photocytotoxic effect, offering a promising strategy for colorectal tumor treatment (Abdelghany et al., 2013).

DNA Binding Properties

meso-Tetra(4-N-methyl-pyridyl)-porphine exhibits a notable ability to bind to DNA. It demonstrates both electrostatic and intercalative binding, affecting DNA's structure and function. This property is significant for understanding the compound's interactions with biological molecules and its potential use in targeting genetic materials (Carvlin et al., 1982).

Interaction with Proteins and Aggregation Processes

This compound interacts with proteins, influencing protein aggregation. This interaction is pivotal in the context of diseases like amyloidosis and can be modulated by light exposure, providing insights into potential therapeutic applications (Lebedeva et al., 2020).

Catalytic Activity in Metal-Organic Materials

In the field of catalysis, meso-Tetra(N-methyl-4-pyridyl)porphine tetratosylate templates the synthesis of new metal-organic materials. These materials, containing metalloporphyrins, act as size-selective heterogeneous catalysts for oxidation of olefins, highlighting the compound's role in developing new catalysts (Zhang et al., 2012).

Sensing Properties for Metal Ions Detection

The compound exhibits unique sensing properties for the detection of toxic metal ions like Hg2+, Pb2+, Cd2+, and Cu2+. Its interaction with these ions in an aqueous solution leads to changes in electronic absorptions, indicating its potential as a sensor for environmental and health monitoring (Zamadar et al., 2016).

Future Directions

Porphyrin macrocycles and their supramolecular nanoassemblies are being widely explored in energy harvesting, sensor development, catalysis, and medicine because of a good tunability of their light-induced charge separation and electron/energy transfer properties . The sensor properties of the H4TPPS2−4 TPPS42–Sn (IV)TPyP4+ nanotubes in the presence of iodine vapor and salicylate anions down to millimolar range were examined in a chemiresistor sensing mode . This demonstrates their great potential as efficient functional layers for sensing devices and biomimetic nanoarchitectures .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride plays a significant role in various biochemical reactions due to its ability to form stable complexes with metal ions. This compound interacts with enzymes such as catalase and peroxidase, enhancing their catalytic activities. It also binds to proteins like albumin, facilitating the transport of metal ions within biological systems. The nature of these interactions is primarily based on the coordination chemistry of the porphyrin ring, which allows for the formation of stable metal-porphyrin complexes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways by modulating the activity of key signaling molecules. It has been shown to affect gene expression by interacting with transcription factors and altering their binding to DNA. Additionally, this compound impacts cellular metabolism by enhancing the activity of enzymes involved in oxidative stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules such as DNA and proteins, altering their structure and function. This compound can inhibit or activate enzymes by forming stable complexes with their active sites. Changes in gene expression are mediated through the interaction of this compound with transcription factors, leading to the upregulation or downregulation of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of oxidative stress responses and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound enhances the activity of antioxidant enzymes and protects against oxidative stress. At high doses, this compound can induce toxicity, leading to adverse effects such as liver damage and impaired kidney function. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe use of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress responses. It interacts with enzymes such as superoxide dismutase and glutathione peroxidase, enhancing their activities and promoting the detoxification of reactive oxygen species. This compound also affects metabolic flux by modulating the levels of key metabolites involved in cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It binds to albumin in the bloodstream, facilitating its transport to various tissues. Once inside cells, this compound can accumulate in specific organelles, such as mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in mitochondria, where it enhances the activity of enzymes involved in oxidative phosphorylation. Targeting signals and post-translational modifications direct this compound to specific compartments within the cell, ensuring its proper function and activity .

Properties

IUPAC Name

5,10,15,20-tetrakis(1-methylpyridin-1-ium-3-yl)-21,23-dihydroporphyrin;tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H38N8.4ClH/c1-49-21-5-9-29(25-49)41-33-13-15-35(45-33)42(30-10-6-22-50(2)26-30)37-17-19-39(47-37)44(32-12-8-24-52(4)28-32)40-20-18-38(48-40)43(36-16-14-34(41)46-36)31-11-7-23-51(3)27-31;;;;/h5-28,45,48H,1-4H3;4*1H/q+4;;;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQRJEQOYUDRPQ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C[N+](=CC=C7)C)C8=C[N+](=CC=C8)C)C=C4)C9=C[N+](=CC=C9)C)N3.[Cl-].[Cl-].[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H38Cl4N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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meso-Tetra (N-methyl-3-pyridyl) porphine tetrachloride
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